2-Chloro-3-quinoxalin-6-ylpropanal

Medicinal chemistry intermediates Heterobifunctional building blocks Sequential derivatization

2-Chloro-3-quinoxalin-6-ylpropanal (CAS 1029715-43-2) is a heterobifunctional quinoxaline derivative bearing an α-chloro substituent and a terminal aldehyde group on a C3-propanal side chain attached at the quinoxaline 6-position. Its molecular formula is C₁₁H₉ClN₂O with a molecular weight of 220.65 g/mol, and it is typically supplied at 95% purity.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
Cat. No. B8660689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-quinoxalin-6-ylpropanal
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1CC(C=O)Cl
InChIInChI=1S/C11H9ClN2O/c12-9(7-15)5-8-1-2-10-11(6-8)14-4-3-13-10/h1-4,6-7,9H,5H2
InChIKeyZBBQRBYJWRRCGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-quinoxalin-6-ylpropanal – Identity, Physicochemical Profile, and Procurement-Grade Specifications


2-Chloro-3-quinoxalin-6-ylpropanal (CAS 1029715-43-2) is a heterobifunctional quinoxaline derivative bearing an α-chloro substituent and a terminal aldehyde group on a C3-propanal side chain attached at the quinoxaline 6-position . Its molecular formula is C₁₁H₉ClN₂O with a molecular weight of 220.65 g/mol, and it is typically supplied at 95% purity . Structurally, the compound combines the electron-deficient quinoxaline bicyclic core—a privileged scaffold in kinase inhibitor and anti-infective drug discovery [1]—with two chemically orthogonal reactive handles (aryl chloride-type α-chloro for nucleophilic displacement or cross-coupling; aldehyde for condensation, reductive amination, or Wittig chemistry). This dual reactivity distinguishes it from the simpler non-chlorinated parent aldehyde, 6-quinoxalinepropanal (CAS 1029715-42-1, MW 186.21), and from the one-carbon-shorter quinoxaline-6-carbaldehyde (CAS 130345-50-5, MW 158.16) .

Why 2-Chloro-3-quinoxalin-6-ylpropanal Cannot Be Replaced by Generic Quinoxaline Aldehydes or Non-Chlorinated Analogs


Procurement decisions involving quinoxaline-aldehyde intermediates frequently encounter pressure to substitute with cheaper, non-chlorinated analogs such as 6-quinoxalinepropanal or quinoxaline-6-carbaldehyde. Such substitution is inadvisable because the α-chloro substituent in 2-chloro-3-quinoxalin-6-ylpropanal provides a second, chemically orthogonal reactive center that is absent in the non-halogenated parent . In kinase-targeted medicinal chemistry programs built on the quinoxalin-6-yl scaffold—where the heterocycle engages the ATP-binding hinge and the side chain modulates selectivity—the identity of the heterocycle (quinoxaline vs. quinoline) and the functional group available for derivatization directly determine biological outcome [1][2]. Specifically, quinoline-for-quinoxaline substitution has been experimentally shown to abolish ALK5 inhibitory activity due to steric incompatibility [1], while the α-chloro group enables sequential derivatization strategies (e.g., nucleophilic displacement followed by aldehyde condensation) that are impossible with the parent aldehyde alone .

2-Chloro-3-quinoxalin-6-ylpropanal – Quantitative Comparator Evidence for Procurement and Experimental Design


Dual Reactive Handle Advantage: α-Chloro + Aldehyde vs. Aldehyde-Only Parent Compound

2-Chloro-3-quinoxalin-6-ylpropanal possesses two chemically orthogonal reactive centers—an α-chloro group capable of nucleophilic substitution (Sₙ2/SₙAr) or metal-catalyzed cross-coupling, and a terminal aldehyde for condensation, reductive amination, or olefination—whereas the non-chlorinated parent 6-quinoxalinepropanal (CAS 1029715-42-1) bears only the aldehyde functionality . This duality enables sequential, chemoselective derivatization: the chloride can be displaced first (e.g., with amines, thiols, or via Suzuki coupling) without consuming the aldehyde, which remains available for a second, independent transformation. The non-chlorinated parent is restricted to single-vector derivatization from the aldehyde alone . The chlorine atom also increases molecular weight by 34.44 g/mol (18.5% mass increase) and enhances lipophilicity, which can be advantageous for membrane permeability in cell-based assays .

Medicinal chemistry intermediates Heterobifunctional building blocks Sequential derivatization

Quinoxaline vs. Quinoline Heterocycle Specificity: ALK5 Kinase Inhibition as a Model System

In a systematic study of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors, compound 22f—bearing a quinoxaline core—exhibited an IC₅₀ of 0.267 μM against ALK5 kinase, comparable to the clinical candidate LY-2157299 [1]. Critically, earlier work within the same scaffold series demonstrated that replacement of the quinoxaline ring with a quinoline ring failed to increase ALK5 inhibition activity, attributed to the steric hindrance of the more rigid quinoline bicyclic system [2]. This finding establishes that the quinoxaline-6-yl substructure is not interchangeable with quinoline-6-yl for kinase hinge-binding applications. 2-Chloro-3-quinoxalin-6-ylpropanal, by virtue of its quinoxaline core with the side chain attached at the 6-position, provides the correct heterocyclic architecture for this validated target class, whereas the quinoline analog 2-chloro-3-(quinolin-6-yl)propanal (CAS 1029714-85-9, MW 219.67) is expected to confer different (and in the ALK5 case, inferior) binding geometry [1][2].

Kinase inhibitor design ALK5/TGF-β pathway Heterocycle SAR

Side-Chain Oxidation State Differentiation: α-Chloroaldehyde vs. Propanoic Acid Analog

2-Chloro-3-quinoxalin-6-ylpropanal contains the aldehyde oxidation state at the terminal carbon, enabling direct participation in C–C bond-forming reactions (aldol, Wittig, Grignard addition, reductive amination) that are inaccessible from the corresponding carboxylic acid analog, 3-(quinoxalin-6-yl)propanoic acid (CAS 860476-88-6, MW 202.21) . While the acid can be reduced to the alcohol and re-oxidized to the aldehyde, this two-step redox sequence adds synthetic steps and reduces overall yield. The aldehyde form also permits one-pot tandem sequences (e.g., α-chlorination followed by in situ aldol or Wittig) that are not feasible with the acid. Furthermore, the α-chloro substituent in the target compound introduces an electrophilic center adjacent to the carbonyl that can participate in enamine-based organocatalytic transformations—a reactivity manifold absent in both the non-chlorinated aldehyde and the acid analog [1].

Redox state control Synthetic intermediate selection Functional group interconversion

Quinoxaline-6-yl Scaffold Validation: Kinase Selectivity Data Supporting Scaffold Choice Over Alternative Heterocycles

Within the quinoxalin-6-yl pyrazole series evaluated for ALK5 inhibition, compound 19b (bearing a 4-methylthiazol-2-yl moiety at the pyrazole 3-position and a quinoxalin-6-yl group at the pyrazole 4-position) demonstrated an IC₅₀ of 0.28 μM against ALK5 with 98% inhibition at 10 μM and a selectivity index of >35 against the closely related p38α MAP kinase [1]. This selectivity profile was superior to the clinical candidate LY-2157299 (compound 3, selectivity index ≈ 4) [1]. Notably, all thioamide compounds in this series (18a–d, 19a–d, 27b, 27d) failed to inhibit p38α MAP kinase at concentrations up to 10 μM, demonstrating that the quinoxalin-6-yl scaffold confers intrinsic kinase selectivity when properly elaborated [1]. This scaffold-level selectivity evidence supports the procurement of quinoxaline-6-yl building blocks—such as 2-chloro-3-quinoxalin-6-ylpropanal—for kinase-targeted library synthesis, as the 6-position attachment geometry has been experimentally validated for selective kinase engagement [1].

Kinase selectivity profiling Quinoxaline SAR ALK5/p38α selectivity

Organocatalytic α-Chlorination Synthesis Route: Implications for Enantioselective Access

The documented synthesis of 2-chloro-3-quinoxalin-6-ylpropanal employs D-proline as an organocatalyst with N-chlorosuccinimide (NCS) as the chlorinating agent for the α-chlorination of 3-quinoxalin-6-ylpropanal . This D-proline-catalyzed α-chlorination methodology belongs to the well-established class of enantioselective organocatalytic α-functionalization reactions of aldehydes, where the chiral secondary amine catalyst (proline or its derivatives) forms a chiral enamine intermediate that delivers the chlorine atom with facial selectivity [1][2]. In the seminal methodology literature, related catalyst systems achieve enantiomeric excesses of up to 94% ee for α-chlorination of aldehydes using NCS [1]. While the specific enantiomeric excess for 2-chloro-3-quinoxalin-6-ylpropanal has not been published in the peer-reviewed literature, the use of enantiopure D-proline in the synthesis protocol indicates that the compound can be accessed in enantioenriched form—a capability not available from non-catalyzed, racemic chlorination routes [2].

Asymmetric synthesis Organocatalysis Chiral building blocks

Recommended Procurement Scenarios for 2-Chloro-3-quinoxalin-6-ylpropanal Based on Quantitative Differentiation Evidence


ALK5/TGF-β Type I Receptor Kinase Inhibitor Library Synthesis

The quinoxalin-6-yl scaffold has been validated in multiple independent studies as a competent hinge-binding motif for ALK5 kinase inhibition, with lead compounds achieving IC₅₀ values of 0.267–0.28 μM and selectivity indices >35 over p38α MAP kinase [1]. 2-Chloro-3-quinoxalin-6-ylpropanal provides the correct 6-position attachment geometry for this target class and, critically, offers the quinoxaline heterocycle rather than quinoline—a distinction that experimental SAR has shown to be essential for ALK5 activity [1]. The α-chloro handle enables introduction of amine, thioether, or aryl substituents at the α-position via nucleophilic displacement or cross-coupling, while the aldehyde permits subsequent pyrazole or hydrazone formation, directly mapping onto the synthetic route to the validated 3-substituted-4-(quinoxalin-6-yl)pyrazole chemotype [1]. Programs synthesizing analogs of compounds 19b or 22f should procure this building block rather than the non-chlorinated parent or quinoline analog.

Heterobifunctional Probe and PROTAC Intermediate Synthesis

The two orthogonal reactive handles in 2-chloro-3-quinoxalin-6-ylpropanal—the α-chloro leaving group and the terminal aldehyde—enable sequential, chemoselective conjugation of two distinct payloads to the quinoxaline core . This is directly relevant to the synthesis of bifunctional degraders (PROTACs) or chemical biology probes where a quinoxaline-based ligand is elaborated with a linker at one position and a recognition element at another. The aldehyde can be used for oxime/hydrazone ligation or reductive amination to attach an E3 ligase ligand or fluorophore, while the α-chloro position can be functionalized independently via nucleophilic aromatic substitution or metal-catalyzed coupling . The non-chlorinated parent 6-quinoxalinepropanal cannot support this dual-vector elaboration strategy [1].

Enantioselective Synthesis of Chiral Quinoxaline-Containing Drug Candidates

The D-proline-catalyzed α-chlorination route to 2-chloro-3-quinoxalin-6-ylpropanal establishes a pathway for accessing enantioenriched material, leveraging the well-precedented organocatalytic enantioselective α-chlorination of aldehydes (literature benchmark: up to 94% ee) [1]. This is relevant for medicinal chemistry programs developing chiral drug candidates where the absolute configuration at the α-carbon of the propanal side chain is pharmacologically significant. Procurement of the compound synthesized via the organocatalytic route may reduce or eliminate the need for costly chiral chromatographic separation. In contrast, racemic α-chlorination methods would yield racemic product requiring resolution [2].

Fragment-Based Drug Discovery Using Aldehyde-Containing Quinoxaline Fragments

The aldehyde functional group in 2-chloro-3-quinoxalin-6-ylpropanal makes it suitable as a fragment for reversible covalent inhibitor design, where the aldehyde can form reversible imine or hemiaminal adducts with catalytic lysine or cysteine residues in target proteins . The quinoxaline core provides aromatic stacking and hydrogen-bonding capacity for fragment screening libraries. The α-chloro substituent adds a halogen-bond donor and a vector for fragment growth via substitution chemistry . Compared to the acid analog 3-(quinoxalin-6-yl)propanoic acid, the aldehyde form eliminates the need for reduction and re-oxidation steps prior to fragment elaboration, streamlining hit-to-lead optimization [1].

Quote Request

Request a Quote for 2-Chloro-3-quinoxalin-6-ylpropanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.